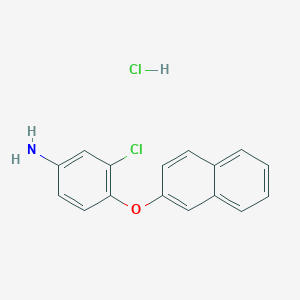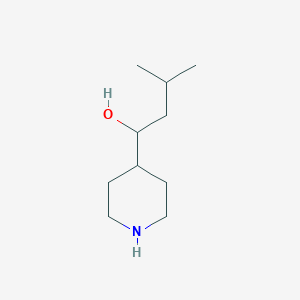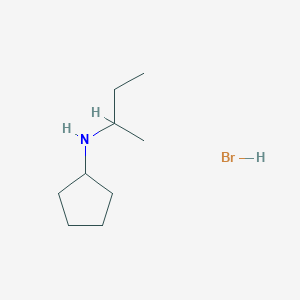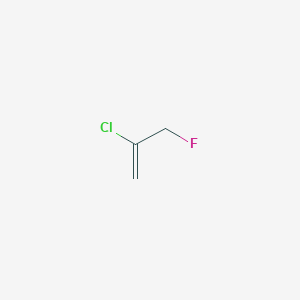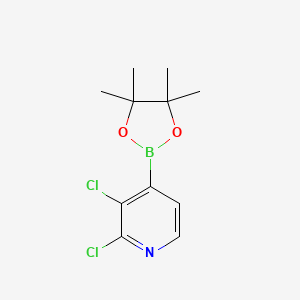
2,3-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
説明
“2,3-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” is a chemical compound that is often used as a reagent and catalyst in organic synthesis . It is commonly used in platinum-catalyzed Suzuki coupling reactions to synthesize various types of organic compounds, including heterocyclic compounds and drug molecules .
Molecular Structure Analysis
The molecular formula of “2,3-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” is C11H14BCl2NO2 . The molecular weight is 273.95 .科学的研究の応用
Synthesis and Characterization
- Boric Acid Ester Intermediates : This compound serves as a boric acid ester intermediate with benzene rings. It is synthesized through a three-step substitution reaction and analyzed using various spectroscopic techniques, including FTIR, NMR, and mass spectrometry. Its molecular structure is further confirmed by single-crystal X-ray diffraction and density functional theory (DFT) calculations (Huang et al., 2021).
Crystallography and Molecular Structure
- Conformational Analysis and Crystallography : The compound's molecular electrostatic potential and frontier molecular orbitals are investigated, providing insights into its physicochemical properties. The DFT-based conformational analysis shows consistency with crystal structures determined by X-ray diffraction (Huang et al., 2021).
Reactivity and Stability Studies
- Reactivity and Stability Analysis : The compound's reactivity and stability are assessed through structural comparisons and ab initio calculations, particularly analyzing the HOMO and LUMO distributions to understand chemical reactivity differences (Sopková-de Oliveira Santos et al., 2003).
Application in Medicinal Chemistry
- Use in Medicinally Important Compounds : The compound is used in the synthesis of medicinally important compounds, demonstrating its utility in high throughput chemistry and large-scale synthesis processes (Bethel et al., 2012).
Vibrational Properties and Spectroscopy
- Vibrational Properties Analysis : The vibrational properties of compounds containing 2,3-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine are studied, contributing to a deeper understanding of their spectroscopic behavior (Wu et al., 2021).
Catalysis and Organic Synthesis
- Catalytic Applications : The compound's role in catalytic enantioselective processes, such as borane reduction of benzyl oximes, highlights its significance in synthesizing chiral compounds and facilitating waste disposal in organic synthesis (Huang et al., 2011).
Polymeric Material Development
- Polymer Synthesis : Utilized in the synthesis of deeply colored polymers with specific molecular weights, demonstrating its application in developing novel polymeric materials (Welterlich et al., 2012).
Electrochemistry and Battery Technology
- Electrochemical Applications : Its derivatives are explored as electrolyte additives in fluoride shuttle batteries, revealing its potential in enhancing battery performance (Kucuk & Abe, 2020).
Coordination Chemistry
- Formation of Coordination Polymers : The compound is used to form two-dimensional coordination polymers with specific lattice topologies, indicating its role in coordination chemistry and crystal engineering (Al-Fayaad et al., 2020).
特性
IUPAC Name |
2,3-dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BCl2NO2/c1-10(2)11(3,4)17-12(16-10)7-5-6-15-9(14)8(7)13/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRQNNFMOVWWIHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=NC=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BCl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20660605 | |
| Record name | 2,3-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20660605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
CAS RN |
1073353-78-2 | |
| Record name | 2,3-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20660605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




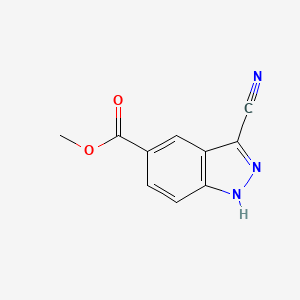

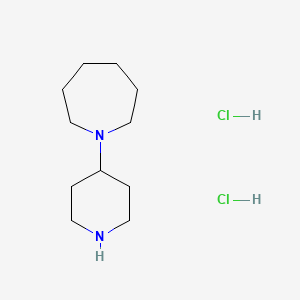
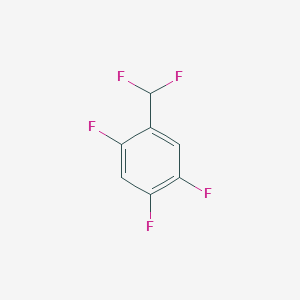
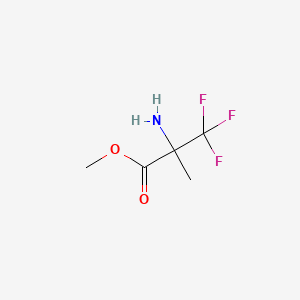
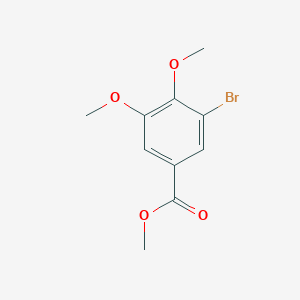
![4-(((4'-Methoxy-[1,1'-biphenyl])-4-sulfonamido)methyl)benzoic acid](/img/structure/B1417993.png)
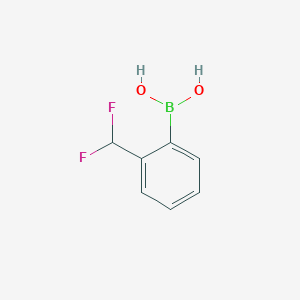
![3-((4'-Chloro-[1,1'-biphenyl])-4-sulfonamido)propanoic acid](/img/structure/B1417995.png)
